molecular formula C32H31FN4O7 B601333 Linezolid Impurity 16 CAS No. 1798014-14-8

Linezolid Impurity 16

Número de catálogo: B601333
Número CAS: 1798014-14-8
Peso molecular: 602.6 g/mol
Clave InChI: PXLLNHVJMJPPPN-SZPZYZBQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Linezolid Impurity 16 is a byproduct formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including those caused by vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus . Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.

Mecanismo De Acción

Target of Action

Linezolid, the parent compound of Linezolid Impurity 16, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, Linezolid disrupts the protein synthesis process, leading to a bacteriostatic effect against both enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .

Pharmacokinetics

Linezolid exhibits linear pharmacokinetics, supporting a twice-daily schedule for administration . It has an absolute oral bioavailability of 100%, meaning it can be fully absorbed when taken orally . This property makes Linezolid unique among antibiotics, as comparable antibiotics such as vancomycin can only be administered intravenously . No dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement .

Result of Action

The primary result of Linezolid’s action is the inhibition of bacterial growth and reproduction . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . This leads to the effective treatment of infections caused by these bacteria .

Action Environment

The action of Linezolid can be influenced by various environmental factors. For instance, the rise of Linezolid resistance has been widely observed both in clinical and non-clinical settings . The horizontal transfer of resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs . Therefore, the environment in which Linezolid is used can significantly influence its action, efficacy, and stability.

Análisis De Reacciones Químicas

Linezolid Impurity 16 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Research Applications

  • Quality Control in Pharmaceutical Manufacturing
    • Stability Testing : Linezolid Impurity 16 is utilized in stability studies to assess the degradation pathways of linezolid formulations. Understanding how impurities affect drug stability can inform better manufacturing practices and shelf-life determinations .
    • Method Validation : It serves as a reference standard in HPLC method validation for detecting and quantifying linezolid and its related impurities. This is crucial for ensuring compliance with regulatory standards set by organizations such as the FDA .
  • Pharmacological Studies
    • Antibacterial Activity : Preliminary studies suggest that certain linezolid impurities, including Impurity 16, may exhibit varying degrees of antibacterial activity against resistant strains of bacteria. This has prompted research into their potential as alternative therapeutic agents or adjuvants in combination therapies .
    • Mechanistic Studies : Researchers are investigating the mechanisms by which linezolid impurities may interact with bacterial ribosomes, similar to the parent compound. Such studies could reveal new insights into antibiotic resistance mechanisms and lead to the development of novel antibacterial agents .
  • Formulation Development
    • Compatibility Studies : this compound is included in compatibility studies with various excipients used in drug formulations. Understanding its behavior in different formulations helps ensure that the final product remains effective and safe for patient use .

Case Study 1: Stability Assessment of Linezolid Formulations

A study evaluated the stability of linezolid when mixed with total parenteral nutrition (TPN) solutions. The presence of this compound was monitored over time to determine its impact on the overall stability of the drug in TPN mixtures. Results indicated that while linezolid remained stable, the presence of impurities could alter its pharmacokinetics, necessitating careful monitoring during clinical administration .

Case Study 2: Antibacterial Efficacy Evaluation

In a comparative study involving various linezolid derivatives, including those containing this compound, researchers assessed their Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Bacillus subtilis. The findings suggested that some derivatives exhibited enhanced antibacterial properties compared to linezolid itself, indicating a potential role for impurities in developing more effective antibiotics .

Data Tables

Application AreaDescriptionKey Findings
Quality ControlUsed as a reference standard for HPLC method validationEnsures compliance with regulatory standards
Pharmacological StudiesInvestigated for antibacterial activitySome impurities show promising activity against resistant strains
Formulation DevelopmentIncluded in compatibility studies with excipientsAffects stability and efficacy of formulations
Stability AssessmentMonitored during TPN mixture studiesStability maintained; impacts pharmacokinetics

Comparación Con Compuestos Similares

Linezolid Impurity 16 can be compared with other impurities formed during the synthesis of Linezolid, such as:

This compound is unique due to its specific formation pathway and the conditions under which it is produced. Its identification and control are essential for ensuring the quality of Linezolid as a pharmaceutical product.

Actividad Biológica

Linezolid Impurity 16 is a byproduct formed during the synthesis of Linezolid, an antibiotic belonging to the oxazolidinone class. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical applications. This article reviews the relevant literature, detailing the compound's biological activity, mechanisms of action, and associated toxicities.

Overview of Linezolid and Its Impurities

Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism of action involves binding to the 23S ribosomal RNA of the 50S subunit of bacterial ribosomes, inhibiting protein synthesis by preventing the formation of the 70S initiation complex. this compound, as an impurity, may exhibit similar or distinct biological activities compared to its parent compound.

Target and Mode of Action:

  • Target: The primary target for both Linezolid and its impurity is the bacterial ribosome.
  • Mode of Action: By inhibiting protein synthesis, Linezolid and its impurities disrupt bacterial growth and reproduction. This action is critical in treating resistant strains of bacteria.

Toxicological Profile

The safety profile of Linezolid has been extensively studied, with significant findings regarding hematologic toxicity. A systematic review indicated that patients receiving Linezolid often experience adverse effects such as anemia, neutropenia, and peripheral neuropathy . While specific data on this compound's toxicity are scarce, its classification as an impurity necessitates careful evaluation due to potential cumulative effects when combined with the parent drug.

Case Studies and Research Findings

  • Hematologic Toxicity:
    A meta-analysis involving 367 patients treated with Linezolid revealed a high incidence (58.9%) of adverse events, particularly hematologic in nature . This underscores the importance of monitoring for similar effects in patients exposed to impurities.
  • Neuropathic Events:
    In studies focusing on neuropathies associated with Linezolid treatment, approximately 46.2% of patients developed peripheral or optic neuropathies . Given that impurities can affect drug metabolism and efficacy, further investigation into how this compound might contribute to these adverse effects is warranted.
  • Chromosomal Aberration Studies:
    In vitro studies assessing chromosomal aberrations in human peripheral blood lymphocytes indicated that this compound does not exhibit clastogenicity under tested conditions . This finding suggests a lower risk for genotoxic effects compared to other impurities.

Data Tables

Study TypeFindings
Hematologic Toxicity58.9% incidence of adverse events in patients treated with Linezolid
Neuropathic Events46.2% of patients developed neuropathies during treatment
Chromosomal AberrationNo significant increases in chromosomal aberrations associated with impurity exposure

Propiedades

Número CAS

1798014-14-8

Fórmula molecular

C32H31FN4O7

Peso molecular

602.6 g/mol

Nombre IUPAC

2-[(2R)-3-(N-[(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]-3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C32H31FN4O7/c33-27-15-20(9-10-28(27)34-11-13-44-14-12-34)35(16-21(38)18-36-29(40)23-5-1-2-6-24(23)30(36)41)17-22(39)19-37-31(42)25-7-3-4-8-26(25)32(37)43/h1-10,15,21-22,38-39H,11-14,16-19H2/t21-,22+

Clave InChI

PXLLNHVJMJPPPN-SZPZYZBQSA-N

SMILES isomérico

C1COCCN1C2=C(C=C(C=C2)N(C[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C[C@H](CN5C(=O)C6=CC=CC=C6C5=O)O)F

SMILES canónico

C1COCCN1C2=C(C=C(C=C2)N(CC(CN3C(=O)C4=CC=CC=C4C3=O)O)CC(CN5C(=O)C6=CC=CC=C6C5=O)O)F

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Linezolid Diphthalimide;  2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.